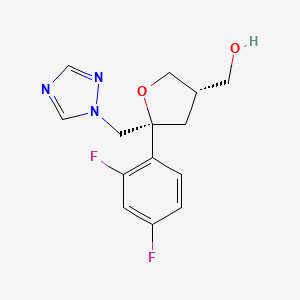

Posaconazole Impurity 17

Description

Significance of Impurity Control in Pharmaceutical Development and Quality Assurance

The control of impurities in pharmaceutical products is a cornerstone of drug safety and quality assurance. pharmiweb.com Even minute quantities of certain impurities can possess toxicological or pharmacological properties that could be harmful to patients. pharmiweb.com The presence of impurities can also compromise the stability and bioavailability of a drug, thereby reducing its effectiveness. pharmiweb.com

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products. pharmiweb.comchemass.si These guidelines necessitate the thorough identification and characterization of impurities, setting acceptable limits, and implementing robust analytical methods for their detection and quantification. pharmaffiliates.comfda.gov Adherence to these standards is not only a regulatory requirement for market access but also a crucial element in maintaining product consistency and safeguarding patient health. pharmiweb.compharmaffiliates.com Early identification and management of impurities during the research and development phase can prevent costly reformulations and delays in clinical trials. pharmaffiliates.com

Overview of Posaconazole (B62084) as a Pharmaceutical Agent and its Chemical Context

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prevention of invasive fungal infections. ontosight.ainih.gov It is particularly effective against species such as Aspergillus and Candida. nih.govwisdomlib.org The chemical structure of Posaconazole is complex, featuring multiple stereocenters. ontosight.airesearchgate.net Its chemical name is 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one. ontosight.ainih.gov

The synthesis of Posaconazole is a multi-step process, often involving a convergent approach where key chiral subunits are synthesized separately and then combined. chemicalbook.comtandfonline.com Given its intricate molecular architecture, the synthesis presents numerous opportunities for the formation of impurities. researchgate.nettandfonline.com

Classification and Origin of Pharmaceutical Impurities in Drug Substances

Pharmaceutical impurities are broadly classified by the ICH into three main categories: organic impurities, inorganic impurities, and residual solvents. ganeshremedies.comchemass.si

| Impurity Classification | Description |

| Organic Impurities | These can be process-related (starting materials, by-products, intermediates, reagents, ligands, and catalysts) or drug-related (degradation products). ganeshremedies.comfda.gov They are the most common type of impurity and can arise during manufacturing or storage. globalresearchonline.net |

| Inorganic Impurities | These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and inorganic salts. ganeshremedies.comnih.gov |

| Residual Solvents | These are organic or inorganic liquids used during the synthesis of a new drug substance. ganeshremedies.comfda.gov |

Table 1: Classification of Pharmaceutical Impurities according to ICH Guidelines.

Process-related impurities are substances that are introduced or generated during the manufacturing process of the active pharmaceutical ingredient (API). intertek.com Their presence is highly dependent on the specific synthetic route and reaction conditions employed. globalresearchonline.net

Common sources of process-related impurities include:

Starting Materials and Intermediates: Unreacted starting materials or intermediates can carry over into the final product. ganeshremedies.comglobalresearchonline.net

By-products: These are formed from side reactions that occur during the synthesis. adventchembio.comganeshremedies.com

Reagents, Ligands, and Catalysts: These substances, while essential for the chemical transformation, can remain as residues if not completely removed during purification. ganeshremedies.comnih.gov

Degradation products are impurities that form due to chemical changes in the drug substance during manufacturing, storage, or transportation. nih.goveuropa.eu These changes can be triggered by factors such as light, temperature, pH, water, or reaction with excipients or the container closure system. europa.euresearchgate.net Forced degradation studies, also known as stress testing, are intentionally conducted to identify potential degradation products and establish the stability of the drug molecule. ajptonline.com

Contextualization of Posaconazole Impurity 17 within Comprehensive Impurity Profiling Studies

Impurity profiling is the process of identifying and quantifying all the impurities present in a drug substance. This comprehensive analysis is a critical component of drug development and quality control. researchgate.net In the context of Posaconazole, with its complex structure and synthesis, impurity profiling is particularly challenging and essential. researchgate.net

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Posaconazole | 171228-49-2 | C₃₇H₄₂F₂N₈O₄ | 700.78 |

| This compound | 149882-18-8 | C₁₄H₁₅F₂N₃O₂ | 295.29 |

Table 2: Chemical Information for Posaconazole and this compound. chemwhat.combiosynth.comaxios-research.com

Structure

3D Structure

Properties

CAS No. |

149882-18-8 |

|---|---|

Molecular Formula |

C14H15F2N3O2 |

Molecular Weight |

295.28 g/mol |

IUPAC Name |

[(3S,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol |

InChI |

InChI=1S/C14H15F2N3O2/c15-11-1-2-12(13(16)3-11)14(4-10(5-20)6-21-14)7-19-9-17-8-18-19/h1-3,8-10,20H,4-7H2/t10-,14+/m0/s1 |

InChI Key |

YGEFLWFVJLRJDL-IINYFYTJSA-N |

Isomeric SMILES |

C1[C@H](CO[C@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO |

Canonical SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)CO |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies for Posaconazole Impurity 17

Advanced Chromatographic Separation Techniques for Impurity Isolation

Chromatography is the cornerstone of impurity isolation, enabling the separation of the target compound from the main API and other related substances. The choice of technique depends on the required scale and the physicochemical properties of the compounds.

Preparative HPLC is a powerful technique for isolating sufficient quantities (milligrams) of an impurity for comprehensive structural analysis. This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. For impurities like Posaconazole (B62084) Impurity 17, a reversed-phase approach is commonly employed.

During the development of stability-indicating methods for posaconazole, unknown degradants have been successfully isolated using preparative HPLC. researchgate.net The process involves injecting a concentrated solution of the stressed or impure API onto the column and collecting the fractions corresponding to the impurity peak as it elutes. These collected fractions are then concentrated to yield the isolated impurity. researchgate.net The success of this technique relies on achieving adequate resolution between the impurity and the main posaconazole peak. ajptonline.com

Table 1: Illustrative Parameters for Preparative HPLC Isolation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 x 21.2 mm, 10 µm) | Stationary phase for reversed-phase separation. Larger dimensions accommodate higher sample loads. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water/Buffer | Allows for the effective separation of compounds with different polarities. |

| Flow Rate | 20-100 mL/min | Higher flow rate necessary for larger column dimensions and faster separations. |

| Detection | UV at 260 nm | Posaconazole and its related impurities contain chromophores that absorb UV light, enabling peak detection. |

| Injection Volume | 1-5 mL | Allows for loading a significant amount of the impure sample for isolation. |

While preparative HPLC is ideal for scale-up, other chromatographic techniques are vital for the initial detection, enrichment, and quantification of impurities.

Reversed-Phase HPLC (RP-HPLC): This is the most common analytical technique for routine purity testing and the development of stability-indicating methods for posaconazole. ajptonline.com It can effectively separate a wide range of impurities from the API.

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm), providing higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. Validated UPLC methods are employed for stability-indicating assays of posaconazole, capable of resolving various degradation products and stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): For volatile or semi-volatile impurities, GC-MS/MS is an exceptionally sensitive and specific technique. It has been used to identify and quantify potential genotoxic impurities (PGIs) in posaconazole at trace levels (parts per million). mdpi.com Although Impurity 17 is not typically analyzed by GC due to its low volatility, the technique is crucial for a comprehensive impurity profile of the API.

Column Chromatography: Following forced degradation procedures, such as oxidation, column chromatography can be used as a preliminary purification step to enrich the impurities before a final polishing step with preparative HPLC. researchgate.net

Spectroscopic and Spectrometric Techniques for Structural Characterization of Posaconazole Impurity 17

Once isolated, the definitive structure of this compound is determined using a combination of powerful spectroscopic and spectrometric methods.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule. For posaconazole impurities, techniques such as 1H NMR, 13C NMR, and 2D NMR (like COSY and HMBC) are used to piece together the molecular structure. researchgate.net Studies on related posaconazole degradation products have successfully used these NMR techniques to assign all proton and carbon signals, confirming the proposed structures. researchgate.netgoogle.com The chemical name for this compound is ((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol. chemwhat.com NMR analysis would confirm the presence of the difluorophenyl group, the triazole ring, and the tetrahydrofuran (B95107) core with its specific substituents.

Table 2: Predicted NMR Data for this compound

| Analysis | Predicted Observation | Structural Correlation |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) | Protons on the difluorophenyl and triazole rings. |

| Signals in the aliphatic region (δ 3.5-5.0 ppm) | Protons on the tetrahydrofuran ring and the methylene (B1212753) groups. | |

| ¹³C NMR | Multiple signals in the aromatic region | Carbon atoms of the difluorophenyl and triazole rings. |

| Signals corresponding to carbons bonded to fluorine (large C-F coupling constants) | Confirms the difluorophenyl moiety. | |

| Signals in the aliphatic region | Carbon atoms of the tetrahydrofuran ring and attached methyl/methanol (B129727) groups. |

| 2D NMR | Correlations in COSY and HMBC spectra | Establishes connectivity between protons and carbons, confirming the final structure. |

Mass spectrometry provides crucial information about the molecular weight and elemental composition of an impurity. When coupled with a chromatographic system (LC-MS or GC-MS), it becomes a highly specific and sensitive tool for impurity identification. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the impurity and its fragments. americanpharmaceuticalreview.com LC-MS/MS techniques are used to generate specific fragmentation patterns for impurities, which serve as a fingerprint for identification and structural confirmation. tandfonline.com Studies on posaconazole degradation have used LC-TOF/MS and LC-MS/MS to unambiguously elucidate the structures of novel N-oxide degradants. researchgate.net

Table 3: Mass Spectrometry Parameters for Impurity Characterization

| Technique | Information Provided | Application to Impurity 17 |

|---|---|---|

| LC-MS (ESI+) | Provides the protonated molecular ion [M+H]⁺. | Confirms the molecular weight (295.3 g/mol for Impurity 17). chemwhat.com |

| HRMS (TOF) | Accurate mass measurement. | Determines the elemental formula (C₁₄H₁₅F₂N₃O₂ for Impurity 17). chemwhat.com |

| LC-MS/MS | Characteristic fragmentation patterns. | Provides structural information by showing how the molecule breaks apart, confirming the core structure. |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, one can confirm the presence of groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) bonds. The FT-IR spectrum of posaconazole shows characteristic peaks for its various functional groups. researchgate.net For Impurity 17, FT-IR would be used to confirm the presence of the hydroxyl group from the methanol moiety and the C-F bonds of the difluorophenyl ring. researchgate.netsciensage.info

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Relevance to Structure |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Confirms the presence of the primary alcohol group. |

| Aromatic C-H Stretch | 3000-3100 | Indicates the aromatic rings (difluorophenyl, triazole). |

| Aliphatic C-H Stretch | 2850-3000 | Corresponds to the tetrahydrofuran and methylene groups. |

| C-O Stretch (Ether/Alcohol) | 1000-1300 | Confirms the ether linkage in the tetrahydrofuran ring and the alcohol C-O bond. |

| C-F Stretch | 1100-1400 | Strong absorptions confirming the difluorophenyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique in the study of pharmaceutical compounds, including posaconazole and its impurities. Its primary application in this context is twofold: for quantitative detection in chromatographic methods and for the qualitative analysis of the molecule's chromophoric system.

A chromophore is the part of a molecule responsible for its color by absorbing light in the UV or visible region of the electromagnetic spectrum. In posaconazole, the principal chromophores are the difluorophenyl ring system and the triazole rings. nih.govresearchgate.net The interaction between these conjugated systems gives rise to characteristic UV absorption bands.

For example, studies on various triazole antifungal agents show that their UV absorption spectra are key to understanding their structure. nih.govtandfonline.com The electronic transitions within the aromatic and heterocyclic rings (π → π* and n → π*) result in strong absorption bands. The λmax for posaconazole is consistently reported at approximately 260-265 nm, which is the wavelength typically used for its detection and quantification. researchgate.netresearchgate.net

Illustrative UV Absorption Data for Triazole Antifungals:

| Compound | λmax (nm) | Solvent/System | Significance | Reference |

| Posaconazole | ~262 | Methanol | Characteristic absorption used for HPLC detection. | |

| Posaconazole | 260 | Acetonitrile/Water | Used for quantification in raw material analysis. | nih.gov |

| DNA | 260 | Aqueous Buffer | Reference for studying drug-DNA interactions. | nih.gov |

| Posaconazole-DNA Complex | 260 (with hyperchromism) | Aqueous Buffer | An increase in absorbance suggests interaction between the drug's chromophore and DNA bases. | nih.gov |

Analysis of the UV-Vis spectrum of this compound would involve dissolving the isolated compound in a suitable solvent, like methanol or acetonitrile, and measuring its absorbance across the 200-400 nm range. nih.gov If the impurity's structure involves an alteration to the difluorophenyl or triazole rings, a change in the λmax would be expected. Conversely, if the modification is on a non-chromophoric part of the molecule, such as the aliphatic side chain, the UV spectrum might remain very similar to that of posaconazole. This information, while not sufficient for full structural elucidation on its own, provides a crucial piece of the puzzle when combined with mass spectrometry and NMR data.

Elucidation of Formation Pathways and Mechanistic Origins of Posaconazole Impurity 17

Synthetic Route-Related Formation Mechanisms

The synthesis of a complex molecule like Posaconazole (B62084) involves multiple steps, each with the potential to generate by-products and impurities.

By-product Generation during Key Chemical Synthesis Steps

The formation of impurities is often linked to the primary reaction pathway. For instance, if "Posaconazole Impurity 17" refers to the key intermediate ((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol , its presence in the final product would be a classic example of an unreacted intermediate. The subsequent coupling reaction to attach the piperazine (B1678402) side chain may not proceed to completion, leaving trace amounts of this starting material. google.comcphi-online.com

If it were an isomer of Posaconazole, its formation would be related to a lack of stereocontrol in one of the synthetic steps that establish the chiral centers of the molecule.

Influence of Starting Materials, Reagents, Solvents, and Intermediates on Impurity Formation

The quality of starting materials and the precise control of reaction conditions are critical in minimizing impurity formation. For a potential impurity like 1-(4-(Methoxymethoxy)phenyl)-4-(4-nitrophenyl)piperazine , residual starting materials from its own synthesis could carry over. simsonpharma.com The choice of base, solvent, and temperature can significantly influence the reaction's selectivity and the profile of by-products.

| Factor | Influence on Impurity Formation |

| Starting Materials | Purity of precursors directly impacts the final product's purity. |

| Reagents | Excess or insufficient reagents can lead to side reactions or incomplete conversion. |

| Solvents | Can affect reaction rates and the solubility of intermediates and by-products. |

| Intermediates | Stability and reactivity of intermediates determine their potential to degrade or react abnormally. |

Degradation Pathways Leading to Posaconazole Impurities

Forced degradation studies are essential to identify potential degradants that may form under various stress conditions.

Oxidative Degradation Studies (e.g., N-oxide formation, radical pathways)

Posaconazole has been shown to be susceptible to oxidative degradation. tandfonline.com Studies have identified the formation of N-oxides on the piperazine nitrogen atoms as major degradation products. chemicea.com The degradation often begins with the cleavage of the piperazine ring. researchgate.nettandfonline.com It is conceivable that under certain oxidative conditions, fragmentation of the Posaconazole molecule could lead to smaller molecules, although the specific formation of the aforementioned "Impurity 17" candidates through degradation has not been reported.

Hydrolytic Degradation Mechanisms under Acidic, Basic, and Neutral Conditions

The stability of Posaconazole to hydrolysis varies in the literature. Some studies report it to be stable under acidic and basic hydrolysis, while others show degradation. researchgate.nettandfonline.comusp.org The piperazine ring has been suggested as a site for hydrolytic cleavage. synzeal.com Significant degradation has been noted under both acidic and basic conditions in some studies. usp.org

Photolytic Degradation Processes and Wavelength Specificity

Photodegradation is another potential pathway for impurity formation. Studies have shown that Posaconazole can degrade upon exposure to light. ajptonline.comchemicea.com The kinetics of photolytic decomposition have been reported to follow first-order kinetics. ajptonline.comchemicea.com The degradation products identified under photolytic stress include derivatives with modifications to the piperazine ring and the triazole and triazolone side chains. ajptonline.comchemicea.com

Advanced Analytical Method Development and Validation for Posaconazole Impurity 17

Chromatographic Methodologies for Qualitative and Quantitative Analysis of Posaconazole (B62084) Impurity 17

A variety of chromatographic techniques are employed for the analysis of pharmaceutical impurities, each offering distinct advantages in terms of selectivity, sensitivity, and speed. The choice of method often depends on the chemical nature of the impurity, the required detection levels, and the sample matrix.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of non-volatile and moderately polar compounds like Posaconazole and its impurities. The development of an RP-HPLC method for Posaconazole Impurity 17 would typically involve a systematic approach to optimize separation from the parent drug and other related substances.

Method development would begin with the selection of a suitable stationary phase, commonly a C18 or C8 column, which provides good retention and selectivity for hydrophobic compounds. ajptonline.comresearchgate.net The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is a critical parameter that is adjusted to achieve the desired retention and resolution. ijrpr.comnih.gov A gradient elution is often preferred over isocratic elution to ensure the timely elution of all components with good peak shapes. ajptonline.com The pH of the aqueous buffer can significantly influence the retention of ionizable compounds and is carefully controlled. Detection is typically performed using a photodiode array (PDA) detector, which allows for the monitoring of multiple wavelengths and assessment of peak purity. ijrpr.com For Posaconazole and its impurities, detection is often carried out around 260 nm. ijrpr.com

Optimization of the method would involve adjusting parameters such as the gradient profile, flow rate, and column temperature to achieve optimal resolution, peak symmetry, and analysis time. A typical optimized method would aim for a resolution of greater than 2.0 between this compound and any adjacent peaks. ajptonline.com

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01M Phosphate Buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) / %B: 0/30, 10/50, 20/70, 25/70, 26/30, 30/30 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particle sizes to provide significant improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. scirp.org The application of UHPLC for the analysis of Posaconazole impurities allows for faster run times and better separation efficiency. scirp.org

A UHPLC method for this compound would leverage a shorter column, typically 50-100 mm in length, packed with smaller particles. scirp.org This results in sharper peaks and higher throughput. The mobile phase composition and gradient would be adapted from the HPLC method, with adjustments to the flow rate to accommodate the smaller particle size and higher pressure capabilities of the UHPLC system. A validated UPLC method for related substances of Posaconazole demonstrated good resolution (greater than 2.0) for all known impurities. scirp.org

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. While this compound is not inherently volatile, GC-MS could be employed for its analysis after a derivatization step to increase its volatility. However, this approach is less common for non-volatile impurities compared to LC-based methods.

More relevant to the analysis of Posaconazole is the use of GC-MS/MS for the detection of potentially genotoxic impurities (PGIs) that may be volatile, such as alkyl halides used in the synthesis. mdpi.commdpi.com A study on the determination of alkyl halide PGIs in Posaconazole utilized a GC-MS/MS method with a mid-polar column and a thermal gradient program. mdpi.commdpi.com While not directly analyzing Impurity 17, this demonstrates the capability of GC-MS/MS in the broader context of impurity profiling of Posaconazole.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.netnih.gov This makes it particularly suitable for the detection and quantification of trace-level impurities.

For this compound, an LC-MS/MS method would offer significant advantages in terms of lower limits of detection (LOD) and quantification (LOQ) compared to UV-based detection. nih.gov The method would typically employ an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer would be operated in selected reaction monitoring (SRM) mode, where a specific precursor ion of the impurity is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from the matrix and other impurities. nih.gov LC-MS/MS has been successfully used for the quantification of Posaconazole in biological matrices and for the characterization of its degradation products. iitkgp.ac.inamericanpharmaceuticalreview.comuni-muenchen.de

Method Optimization and Performance Parameters for this compound Analysis

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. The validation process, as per ICH guidelines, includes the evaluation of several performance parameters. ijrpr.com

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov For the analysis of this compound, specificity is crucial to ensure that the peak corresponding to the impurity is not interfered with by the main Posaconazole peak or other related substances.

Specificity is typically demonstrated by spiking the drug substance with known impurities and showing that all compounds are well-separated. ijrpr.com The resolution between adjacent peaks is a key measure of selectivity, with a value greater than 2.0 generally being acceptable. ajptonline.com Photodiode array (PDA) detectors can be used to assess peak purity, confirming that the chromatographic peak of interest is spectrally homogeneous. ijrpr.com In forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, the method must be able to resolve the impurity from any newly formed degradation products. ajptonline.com

Table 2: Representative Data for Specificity and Selectivity of an HPLC Method

| Compound | Retention Time (min) | Resolution from Posaconazole | Peak Purity |

|---|---|---|---|

| Posaconazole | 15.2 | - | Pass |

| This compound | 12.8 | > 2.0 | Pass |

| Other Known Impurity A | 14.1 | > 2.0 | Pass |

| Other Known Impurity B | 16.5 | > 2.0 | Pass |

Linearity and Range Determination for Quantification

Linearity is a critical parameter in analytical method validation, demonstrating the method's capability to produce test results that are directly proportional to the concentration of the analyte within a specified range. ajptonline.com For the quantification of this compound, the linearity of the analytical method, typically a high-performance liquid chromatography (HPLC) method, is evaluated over a range of concentrations. nih.gov

The determination of linearity involves preparing a series of solutions of this compound at different concentration levels. ijrpr.com This range is typically established from the Limit of Quantification (LOQ) to 150% of the proposed specification limit for the impurity. ajptonline.commdpi.com For instance, a study on other posaconazole impurities prepared linearity solutions at levels from LOQ up to 0.15 ppm, corresponding to LOQ, 50%, 75%, 100%, 120%, and 150% of the specification level. mdpi.com Each of these solutions is injected into the chromatographic system in duplicate or triplicate. ijrpr.commdpi.com

A calibration curve is then constructed by plotting the average peak area response against the corresponding concentration of the impurity. ijrpr.com The data is subjected to linear least-squares regression analysis to determine the correlation coefficient (r), the coefficient of determination (R²), the slope, and the y-intercept of the regression line. ajptonline.comijrpr.com A correlation coefficient greater than 0.999 is generally considered evidence of a strong linear relationship. ajptonline.com The range of the method is the interval between the upper and lower concentrations for which suitable linearity, accuracy, and precision have been demonstrated. fda.gov

Table 1: Illustrative Linearity Data for this compound

| Linearity Level (%) | Concentration (µg/mL) | Average Peak Area* |

| LOQ | 0.05 | 4,510 |

| 50 | 0.25 | 22,480 |

| 75 | 0.375 | 33,790 |

| 100 | 0.50 | 45,150 |

| 125 | 0.625 | 56,350 |

| 150 | 0.75 | 67,800 |

| Correlation Coefficient (r) | \multicolumn{2}{ | c |

| Coefficient of Determination (R²) | \multicolumn{2}{ | c |

Note: Data are representative and for illustrative purposes.

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trace Analysis

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance characteristics for the trace analysis of pharmaceutical impurities. europa.eu The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Several methods can be used to determine LOD and LOQ, including visual evaluation, the signal-to-noise (S/N) ratio, and the use of the standard deviation of the response and the slope of the calibration curve. chemrj.org

Signal-to-Noise Ratio: This is a common approach where the impurity concentration that yields a signal-to-noise ratio of approximately 3:1 is accepted as the LOD, and a ratio of 10:1 is accepted as the LOQ. ajptonline.commdpi.com

Standard Deviation and Slope: The LOD and LOQ can also be calculated using the following equations:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (often from the y-intercepts of regression lines or blank injections) and S is the slope of the calibration curve. chemrj.org

For potentially genotoxic impurities in posaconazole, methods have been developed with an LOD of 0.01 ppm and an LOQ of 0.025 ppm. mdpi.comresearchgate.net The precision at the LOQ is often verified by injecting multiple replicates (e.g., six) of a solution prepared at the LOQ concentration and ensuring the relative standard deviation (%RSD) is within an acceptable limit, which can be less than 15% for trace analysis. mdpi.com

Table 2: Representative LOD and LOQ Values

| Parameter | Method | Acceptance Criterion | Typical Value (µg/mL) |

| LOD | Signal-to-Noise | S/N Ratio ≥ 3 | 0.015 |

| LOQ | Signal-to-Noise | S/N Ratio ≥ 10 | 0.05 |

| Precision at LOQ | %RSD of 6 replicates | ≤ 15% | 7.8% |

Note: Data are representative and for illustrative purposes.

Accuracy and Precision Assessments (Repeatability and Intermediate Precision)

Accuracy and precision are fundamental to validating a quantitative analytical method. chemrj.org

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. fda.gov For impurity analysis, it is often determined by performing recovery studies. ijrpr.com This involves spiking the drug substance (posaconazole) with known amounts of this compound at different concentration levels, typically LOQ, 100%, and 150% of the specification limit. ajptonline.comijrpr.commdpi.com The samples are prepared in triplicate for each level, and the percentage of the impurity recovered is calculated. ijrpr.com Acceptance criteria for recovery are typically within 80-120% for trace impurities. mdpi.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fda.gov It is assessed at two levels:

Repeatability (Method Precision): This evaluates precision over a short interval of time under the same operating conditions. It is typically assessed by performing at least six replicate measurements of a sample spiked with the impurity at 100% of the specification level. The %RSD of the results is calculated. ajptonline.comijrpr.com

Intermediate Precision (Ruggedness): This expresses within-laboratory variations, such as using different analysts, different equipment, or performing the analysis on different days. ijrpr.comchemrj.org The results are compared with those from the repeatability study to assess the method's consistency. chemrj.org

For both repeatability and intermediate precision, the %RSD should be within acceptable limits, which depend on the concentration of the analyte.

Table 3: Illustrative Accuracy and Precision Data

| Parameter | Level | Acceptance Criteria | Result |

| Accuracy (% Recovery) | LOQ Level | 80-120% | 94.5% |

| 100% Level | 80-120% | 99.2% | |

| 150% Level | 80-120% | 101.8% | |

| Precision (%RSD) | Repeatability (n=6) | ≤ 10% | 2.1% |

| Intermediate Precision (n=6) | ≤ 10% | 2.8% |

Note: Data are representative and for illustrative purposes.

Robustness and Ruggedness Evaluations of Analytical Methods

Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov It provides an indication of the method's reliability during normal usage. nih.gov For an HPLC method, robustness is evaluated by intentionally altering parameters such as:

Flow rate of the mobile phase (e.g., ±0.2 mL/min) ijrpr.com

Column temperature (e.g., ±5°C) ijrpr.com

Mobile phase composition (e.g., organic phase ±10%) ijrpr.com

pH of the buffer in the mobile phase (e.g., ±0.2 units) ijrpr.com

The effect of these changes on system suitability parameters, such as peak resolution, tailing factor, and theoretical plates, is evaluated. ijrpr.com The method is considered robust if the system suitability criteria are met under all the varied conditions. nih.gov

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. ijrpr.comamericanpharmaceuticalreview.com This parameter is often assessed as part of intermediate precision. ijrpr.com

Table 4: Representative Robustness Study for an HPLC Method

| Parameter Varied | Modification | Impact on System Suitability | Result |

| Flow Rate | 0.8 mL/min (-0.2) | Resolution > 2.0 | Pass |

| 1.2 mL/min (+0.2) | Resolution > 2.0 | Pass | |

| Column Temperature | 25 °C (-5) | Tailing Factor < 1.5 | Pass |

| 35 °C (+5) | Tailing Factor < 1.5 | Pass | |

| Mobile Phase pH | 3.3 (-0.2) | Retention Time % Change < 5% | Pass |

| 3.7 (+0.2) | Retention Time % Change < 5% | Pass |

Note: Data are representative and for illustrative purposes.

Solution Stability Studies of Analytical Standards and Samples

Solution stability studies are conducted to ensure that the standard solutions and sample solutions remain stable throughout the duration of the analytical process. mdpi.com This is crucial for obtaining reliable and accurate results.

The stability of the this compound standard stock solution and a spiked sample solution is evaluated at specified intervals (e.g., 0, 6, 12, 24 hours). chemrj.org The solutions are typically stored under different conditions, such as at ambient laboratory temperature (e.g., 25 ± 5 °C) and under refrigeration (e.g., 8 ± 2 °C). mdpi.com At each time point, the solutions are analyzed, and the results are compared against those of a freshly prepared standard. mdpi.com The impurity content or peak area is measured, and the percentage change or recovery is calculated. The solutions are considered stable if the results fall within a pre-defined acceptance criterion, such as a percentage variation of less than 2.0%. chemrj.org

Table 5: Representative Solution Stability Data at Ambient Temperature

| Time (Hours) | Standard Solution (% Change from Initial) | Spiked Sample Solution (% Change from Initial) | Acceptance Criterion |

| 0 | 0.00 | 0.00 | ± 2.0% |

| 6 | -0.26 | -0.31 | ± 2.0% |

| 12 | -0.67 | -0.75 | ± 2.0% |

| 24 | -1.15 | -1.32 | ± 2.0% |

Note: Data are representative and for illustrative purposes, based on similar studies. chemrj.org

Regulatory Framework for Analytical Method Validation (ICH Q2(R1) Guidelines and Pharmacopoeial Requirements)

The validation of analytical methods is a mandatory requirement within the regulatory framework for pharmaceuticals. The primary international guideline governing this process is the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology". fda.goveuropa.eu This guideline, adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a comprehensive framework for demonstrating that an analytical procedure is suitable for its intended purpose. fda.govulisboa.pt

The objective of analytical method validation, according to ICH Q2(R1), is to provide documented evidence of a method's suitability and reliability for its intended use. fda.govulisboa.pt The guideline details the validation characteristics that should be considered for various types of analytical procedures (identification, quantitative tests for impurities, and assays). fda.gov

For a quantitative test for an impurity like this compound, ICH Q2(R1) recommends evaluating the following parameters: americanpharmaceuticalreview.commdpi.com

Accuracy: The closeness of test results to the true value.

Precision: Including repeatability and intermediate precision.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined.

Linearity: The ability to obtain results directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters.

Pharmacopoeias, such as the United States Pharmacopeia (USP), often reference and align with the principles outlined in the ICH guidelines. americanpharmaceuticalreview.com For example, USP General Chapter <1225> "Validation of Compendial Procedures" is harmonized with ICH Q2. americanpharmaceuticalreview.com Compliance with these guidelines ensures a consistent and scientifically sound approach to method validation, which is essential for regulatory submissions and for guaranteeing the quality and purity of pharmaceutical products. ulisboa.pt

Impurity Profiling, Risk Assessment, and Control Strategies for Posaconazole Impurity 17

Integration of Posaconazole (B62084) Impurity 17 into the Comprehensive Impurity Profile of Posaconazole Drug Substance and Drug Product

The quality, safety, and efficacy of pharmaceutical products are directly linked to the purity of the active pharmaceutical ingredient (API). jpionline.org Impurity profiling—the identification, quantification, and control of unwanted substances in drug formulations—is a critical aspect of pharmaceutical quality control and regulatory compliance. pharmaffiliates.com Even trace amounts of impurities can potentially alter a drug's stability or therapeutic effect. pharmaffiliates.com For the antifungal agent Posaconazole, a comprehensive impurity profile must be established, which includes all potential and actual impurities arising from the manufacturing process and storage. researchgate.netdaicelpharmastandards.com These can include starting materials, intermediates, by-products, and degradation products. jpionline.orgdaicelpharmastandards.com

Posaconazole Impurity 17 is identified as ((3S,5S)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol, with the Chemical Abstracts Service (CAS) number 149882-18-8. chemicea.comsynzeal.comsynzeal.com Structurally, this compound represents a key building block or intermediate in the synthesis of the final Posaconazole molecule. chemicea.comlongdom.org As a process-related impurity, its presence in the final drug substance or drug product indicates an incomplete reaction or inefficient purification. jpionline.org Therefore, its level must be strictly controlled.

The management of such impurities is a central part of the drug development process, ensuring that each batch of the drug is consistent and safe. pharmaffiliates.comgmpinsiders.com The impurity profile for Posaconazole is complex, featuring a variety of related substances, including stereoisomers and process-related impurities. researchgate.net The inclusion of Impurity 17 in this profile is essential for developing a complete quality control strategy. researchgate.net

Table 1: Selected Impurities in the Comprehensive Profile of Posaconazole

| Impurity Name | CAS Number | Type / Likely Origin |

| This compound | 149882-18-8 | Process-Related Impurity / Intermediate chemicea.comsynzeal.com |

| Deshydroxy Posaconazole | Not Available | Process-Related Impurity / By-product longdom.orgasianpubs.org |

| Posaconazole Impurity D | 357189-97-0 | Process-Related Impurity pharmaffiliates.com |

| Chiral Isomers (e.g., (3R,5R,2R,3S)-Posaconazole) | 171228-51-6 | Process-Related Impurity / Isomer researchgate.netchemicalbook.com |

| Alkyl Halide PGIs (e.g., 1-bromo-2-(2,4-difluorophenyl) propan-2-ol) | Not Available | Process-Related Impurity / Potential Genotoxic Impurity mdpi.com |

This table is illustrative and not exhaustive of all known Posaconazole impurities.

Assessment Methodologies for Genotoxic Potential of Impurities, Including this compound (e.g., (Q)SAR Prediction and in vitro analytical screening)

Genotoxic impurities are a class of substances that have the potential to damage DNA and are typically controlled at very low levels (parts per million) in pharmaceuticals. tandfonline.com Regulatory agencies require a thorough assessment of the genotoxic potential for all impurities, including this compound. mdpi.comresearchgate.net The ICH M7 guideline provides a framework for this assessment, which often begins with computational toxicology methods. mdpi.com

Two primary methodologies are used for this assessment:

(Quantitative) Structure-Activity Relationship ((Q)SAR) Prediction : This computational approach evaluates the chemical structure of an impurity to predict its potential for mutagenicity and carcinogenicity. tandfonline.com The system compares the impurity's structure to a database of known genotoxic and non-genotoxic compounds. A study on five other Posaconazole impurities utilized two different (Q)SAR prediction methodologies to evaluate their mutagenicity risk, demonstrating the practical application of this approach in the context of Posaconazole manufacturing. tandfonline.com This method serves as a critical first step to classify impurities and determine the need for further testing. tandfonline.com

In Vitro Analytical Screening : If a (Q)SAR analysis indicates a potential genotoxic risk, or if the results are inconclusive, in vitro testing is required for confirmation. jpionline.org The most common test is the bacterial reverse mutation assay, often referred to as the Ames test. This assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations caused by the impurity. A positive result in this assay is a strong indicator of mutagenic potential.

Highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for detecting and quantifying these impurities at the required trace levels. tandfonline.com For some potential genotoxic impurities (PGIs) in Posaconazole, like certain alkyl halides, specific gas chromatography-tandem mass spectrometry (GC-MS/MS) methods have been developed to achieve limits of quantification as low as 0.025 ppm. mdpi.com

Table 2: Summary of Genotoxic Potential Assessment Methodologies

| Methodology | Description | Purpose |

| (Q)SAR Prediction | Computational analysis of a chemical structure to predict its biological activity based on similar known structures. tandfonline.com | Initial screening to identify potential genotoxic alerts and classify impurities according to risk. tandfonline.com |

| In Vitro Screening (Ames Test) | A biological assay that uses bacteria to test whether a chemical can cause mutations in the DNA of the test organism. jpionline.org | Confirmatory testing for impurities that have a structural alert for mutagenicity from (Q)SAR analysis. jpionline.org |

Process Control Strategies for Mitigation and Minimization of this compound

Effective control of impurities is achieved through a combination of process optimization, raw material quality control, and in-process monitoring. gmpinsiders.com These strategies are fundamental to ensuring the final drug substance meets the high-quality standards required by regulatory authorities. researchgate.net

Since this compound is a likely intermediate, its control focuses on optimizing the subsequent synthetic steps to ensure its complete conversion into the desired product. researchgate.net This involves a careful study of critical process parameters, such as:

Stoichiometry of Reagents : Ensuring the correct ratio of reactants to drive the reaction to completion.

Temperature and Pressure : Maintaining optimal conditions to maximize product yield and minimize side reactions. For example, in the synthesis of Posaconazole, it has been noted that certain impurities, like deshydroxy posaconazole, can form under specific acidic conditions during a debenzylation step, highlighting the sensitivity of the process to reaction parameters. longdom.orgasianpubs.org

Reaction Time : Allowing sufficient time for the reaction to proceed to completion, thereby consuming the intermediate (Impurity 17).

By optimizing these parameters, manufacturers can establish a robust process with a defined control space that minimizes the level of unreacted Impurity 17 in the crude product before purification. researchgate.net

The quality of the final API is highly dependent on the quality of the materials used in its synthesis. gmpinsiders.com Therefore, stringent quality control of all raw materials, solvents, reagents, and early-stage intermediates that are precursors to Impurity 17 is essential. google.com This includes establishing clear specifications and using validated analytical methods to test incoming materials. By ensuring the purity of the inputs, the potential for side reactions that could either generate additional impurities or inhibit the complete consumption of Impurity 17 is significantly reduced.

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the intermediate and final product meet their quality specifications. europa.eu For controlling this compound, sensitive and specific analytical methods like High-Performance Liquid Chromatography (HPLC) are implemented at critical steps. ijrpr.com These methods can quantify the level of Impurity 17, allowing operators to confirm that the reaction has proceeded to completion before moving to the next stage. nih.gov If IPC monitoring shows that the level of Impurity 17 is above a pre-defined limit, the reaction parameters can be adjusted or the batch can be re-worked to meet the required quality standard, preventing the impurity from carrying over into the final drug substance. uspnf.com

Table 3: Overview of Control Strategies for this compound

| Strategy | Focus Area | Key Actions |

| Process Optimization | Synthetic Reaction Conditions | Fine-tune temperature, pressure, reagent ratios, and reaction time to ensure complete conversion of Impurity 17. researchgate.net |

| Raw Material Control | Starting Materials & Reagents | Set strict specifications and test all incoming materials to prevent the introduction of interfering substances. gmpinsiders.comgoogle.com |

| In-Process Control (IPC) | Real-time Monitoring | Implement validated HPLC methods at critical process points to monitor the level of Impurity 17 and ensure it is below acceptance limits. europa.euijrpr.com |

Regulatory Compliance and Pharmacopoeial Considerations for Impurities

The control of impurities in new drug substances and products is governed by a harmonized set of international guidelines. pharmaffiliates.com The International Council for Harmonisation (ICH) provides the primary framework, particularly through its Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. biotech-spain.comfda.gov These guidelines are adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.com

The ICH guidelines establish thresholds for impurities that trigger specific regulatory requirements:

Reporting Threshold : The level above which an impurity must be reported in a regulatory submission. usp.org For a maximum daily dose of >2g/day, this is typically 0.03%. biotech-spain.com

Identification Threshold : The level above which the chemical structure of an impurity must be determined. usp.org For a maximum daily dose of >2g/day, this is typically 0.05%. biotech-spain.com

Qualification Threshold : The level above which an impurity's safety must be justified through toxicological data. jpionline.orgfda.gov

Manufacturers must develop and validate suitable analytical procedures for detecting and quantifying impurities to demonstrate compliance with these thresholds. usp.org For Posaconazole, which is not described in major pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP), manufacturers must establish their own comprehensive in-house specifications for the API and its impurities. geneesmiddeleninformatiebank.nl These specifications, along with the justification for the established impurity limits, are submitted to regulatory authorities for review and approval as part of the marketing authorization application. uspnf.comgeneesmiddeleninformatiebank.nl The use of certified impurity reference standards is critical for validating these analytical methods and ensuring accurate quantification, thereby demonstrating regulatory compliance. knorspharma.com

International Council for Harmonisation (ICH) Guidelines Q3A (Impurities in New Drug Substances), Q3B (Impurities in New Drug Products), Q3C (Residual Solvents), and Q3D (Elemental Impurities) Relevance to this compound

The ICH guidelines provide a framework for the control of impurities in pharmaceutical products. simsonpharma.combiotech-spain.compremier-research.comeuropa.eu

ICH Q3A(R2) focuses on impurities in new drug substances, outlining thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org For a specific impurity like "this compound," this guideline would dictate the level at which it must be reported in regulatory submissions and at which its structure must be elucidated.

ICH Q3B(R2) addresses impurities in new drug products, including degradation products that may form during the product's shelf life. europa.eueuropa.eu If "this compound" were a degradation product, this guideline would set the acceptance criteria for it in the final posaconazole formulation.

ICH Q3C deals with residual solvents. The relevance of this guideline would depend on whether any of the solvents used in the synthesis of posaconazole could lead to the formation of "this compound" or if the impurity itself is a solvent.

ICH Q3D pertains to elemental impurities. This guideline would be relevant if "this compound" were an organometallic compound or if its formation was catalyzed by a metallic reagent that could remain as an impurity.

A definitive chemical structure is required to assess the applicability of these guidelines to "this compound."

Pharmacopoeial Monographs and Established Impurity Limits (e.g., USP, EP, JP)

The major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), establish official standards for medicines, including limits for known and unknown impurities. A review of these pharmacopoeias would be necessary to determine if "this compound" is a specified impurity in the monograph for posaconazole. Such a listing would provide a clear identification and an established limit for its presence in the drug substance or product. Currently, publicly available information does not specify limits for an impurity explicitly named "this compound" in these pharmacopoeias.

Application of Quality by Design (QbD) Principles in Developing Robust Impurity Control Strategies for this compound

Quality by Design (QbD) is a systematic approach to drug development that begins with predefined objectives and emphasizes product and process understanding and process control based on sound science and quality risk management. The application of QbD principles would be crucial in controlling the levels of "this compound."

A QbD approach would involve:

Identifying Critical Process Parameters (CPPs): Understanding the manufacturing process steps that have a significant impact on the formation of "this compound."

Establishing a Design Space: Defining the multidimensional combination and interaction of input variables (e.g., temperature, pressure, reaction time) that have been demonstrated to provide assurance of quality.

Developing a Control Strategy: Implementing a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. This would include in-process controls and final product testing to ensure that "this compound" remains below its qualified limit.

Without a clear identification of "this compound" and an understanding of its formation pathway, the development of a specific and effective QbD-based control strategy remains theoretical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.